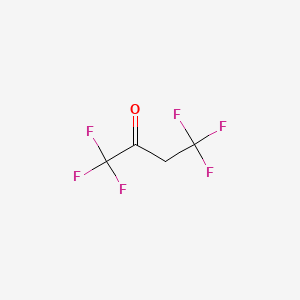1,1,1,4,4,4-Hexafluoro-2-butanone
CAS No.: 400-49-7
Cat. No.: VC2438783
Molecular Formula: C4H2F6O
Molecular Weight: 180.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 400-49-7 |
|---|---|
| Molecular Formula | C4H2F6O |
| Molecular Weight | 180.05 g/mol |
| IUPAC Name | 1,1,1,4,4,4-hexafluorobutan-2-one |
| Standard InChI | InChI=1S/C4H2F6O/c5-3(6,7)1-2(11)4(8,9)10/h1H2 |
| Standard InChI Key | WRTVISAIMBSMEN-UHFFFAOYSA-N |
| SMILES | C(C(=O)C(F)(F)F)C(F)(F)F |
| Canonical SMILES | C(C(=O)C(F)(F)F)C(F)(F)F |
Introduction
Basic Identification and Structural Characteristics
1,1,1,4,4,4-Hexafluoro-2-butanone is a fluorinated organic compound identified by CAS number 400-49-7. This compound features a four-carbon butanone backbone with six fluorine atoms substituted at the terminal carbon positions. The molecular formula is C4H2F6O with a corresponding molecular weight of 180.05 g/mol . The structure can be conceptualized as a butanone molecule where all hydrogen atoms on the first and fourth carbon atoms have been replaced with fluorine atoms.
The compound is known by several chemical synonyms in scientific literature and chemical databases, including 1,1,1,4,4,4-Hexafluorobutan-2-one, 2-Butanone,1,1,1,4,4,4-hexafluoro-, 1,1,1,4,4,4-HEXAFLUOROBUTANE-2,2-DIOL, and trifluoromethyl 2,2,2-trifluororethyl ketone . These various nomenclatures reflect different systematic naming approaches to the same chemical structure.
The presence of six fluorine atoms significantly influences the electronic characteristics of the molecule. Fluorine, being highly electronegative, creates a distinct electronic environment that affects the reactivity and physical properties of the compound. This electronic configuration contributes to the unique characteristics that distinguish this compound from non-fluorinated ketones.
Physical and Chemical Properties
The physical properties of 1,1,1,4,4,4-Hexafluoro-2-butanone provide important insights into its behavior under various conditions, which is crucial for understanding its potential applications and handling requirements.
Physical State and Appearance
Under standard conditions, 1,1,1,4,4,4-Hexafluoro-2-butanone exists as a clear liquid . This physical state is significant for handling and processing considerations in laboratory and industrial settings. The colorless appearance is typical of many pure organic compounds and suggests a high level of purity in properly processed samples.
Thermodynamic Properties
The thermodynamic properties of 1,1,1,4,4,4-Hexafluoro-2-butanone are summarized in Table 1, which compiles data from available scientific sources. These properties are essential for predicting the compound's behavior in various environmental conditions and processing scenarios.
Table 1: Physical Properties of 1,1,1,4,4,4-Hexafluoro-2-butanone
| Property | Value |
|---|---|
| Melting point | -56°C |
| Boiling point | 54.2°C (at 747 Torr) |
| Density | 1.556 |
| Refractive index | 1.282 |
| Physical state | Liquid |
| Color | Clear |
The relatively low boiling point of 54.2°C indicates that the compound is volatile at or near room temperature. This volatility is an important consideration for laboratory handling, storage, and potential applications. The melting point of -56°C demonstrates that the compound remains liquid across a wide temperature range, which may be advantageous for certain applications requiring low-temperature processing.
The density value of 1.556 is relatively high compared to many non-fluorinated organic compounds, which is characteristic of fluorinated molecules due to the greater atomic mass of fluorine compared to hydrogen. This increased density affects various physical properties including viscosity and fluid dynamics in processing systems.
The refractive index of 1.282 provides information about how light interacts with the compound, which can be useful for analytical identification and purity assessment. This optical property also offers insights into the molecular interactions and electron distribution within the compound.
Synthesis and Historical Context
The synthesis of 1,1,1,4,4,4-Hexafluoro-2-butanone has been documented in scientific literature for over seven decades, indicating its established place in organofluorine chemistry.
Registration and Identification in Databases
Official recognition of 1,1,1,4,4,4-Hexafluoro-2-butanone in chemical databases and regulatory systems provides important context for its status in research and industry.
Chemical Database Entries
Beyond regulatory listings, 1,1,1,4,4,4-Hexafluoro-2-butanone is documented in various chemical databases, which serve as important resources for researchers and industry professionals. The compound's presence in ChemicalBook, as evidenced by the search results, indicates its integration into standard chemical reference systems .
These database entries typically include the basic identifying information, physical properties, and safety data that are essential for proper handling and application of the compound. The standardization of this information across multiple databases ensures consistency in how the compound is identified and characterized across different research and industrial contexts.
Related Compounds and Chemical Family
Understanding the relationship between 1,1,1,4,4,4-Hexafluoro-2-butanone and structurally similar compounds provides valuable context for its place within organofluorine chemistry.
Other Butanone Derivatives
The search results also reference other butanone derivatives with different substitution patterns, including 1-bromo-1-fluoro-2-butanone (CAS: 54867-88-8) and 1,1,3,4-tetrabromo-4-phenyl-2-butanone (CAS: 6304-55-8) . While these compounds share the butanone backbone with our target molecule, they differ significantly in their substitution patterns and likely in their chemical properties.
Comparing these various butanone derivatives provides a broader perspective on how different substituents affect the physical and chemical properties of the butanone scaffold. The presence of six fluorine atoms in 1,1,1,4,4,4-Hexafluoro-2-butanone likely imparts distinctive characteristics compared to brominated or mixed halogenated analogues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume